Free Acid vs. Methyl Ester: Elimination of Ester Hydrolysis Step Reduces Racemization Impurity Burden
The free carboxylic acid form of Boc-Homophe-Leu-Phe-OH (CAS 1545469-01-9) bypasses the base-catalyzed ester hydrolysis required by the methyl ester analog (Boc-Homophe-Leu-Phe-OMe, CAS 868539-96-2). In the Apicore US LLC patent (US 9,822,145), fragment condensation using the free acid directly with the epoxyketone amine fragment (compound VIII) achieves >85% coupling yield without detectable epimerization at the phenylalanine α-carbon, as confirmed by chiral HPLC [1]. In contrast, the methyl ester route requires LiOH/MeOH-H2O hydrolysis, which the patent acknowledges generates 3-8% of the D-Phe epimer (Impurity 70) that co-elutes with the product on conventional reverse-phase columns, necessitating an additional preparative HPLC step that reduces overall yield by 15-20% [2].
| Evidence Dimension | Racemization at C-terminal phenylalanine during final deprotection/coupling sequence |
|---|---|
| Target Compound Data | Free acid (Boc-Homophe-Leu-Phe-OH): <0.5% D-Phe epimer post-coupling; coupling yield ≥85% |
| Comparator Or Baseline | Methyl ester (Boc-Homophe-Leu-Phe-OMe): 3-8% D-Phe epimer after LiOH hydrolysis; coupling yield 65-70% after additional purification |
| Quantified Difference | 5-15× lower epimerization; 15-20% higher effective coupling yield for the free acid |
| Conditions | Peptide coupling with epoxyketone amine fragment VIII using HOBt/PyBOP/DIEA in acetonitrile, 0-25°C, 12-16 h; epimer analysis by chiral HPLC (Chiralpak IA column) |
Why This Matters
For procurement specifications, the free acid form eliminates the hidden cost of additional purification and yield loss, directly impacting the economics of carfilzomib API manufacturing where stereochemical integrity at the phenylalanine residue is critical for proteasome binding.
- [1] Methods of making carfilzomib and intermediates thereof. US Patent 9,822,145 (Apicore US LLC), 2017. Columns 18-22, Example 4 and Example 7. View Source
- [2] A process for purification of carfilzomib intermediate. WO 2017195182A1 (Cipla Ltd.), 2017. Page 5, lines 15-30. View Source
